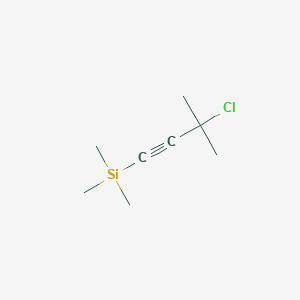

(3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane is an organosilicon compound with the molecular formula C8H15ClSi and a molecular weight of 174.74 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a 3-chloro-3-methylbut-1-yn-1-yl moiety. It is commonly used as a building block in organic synthesis due to its unique reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane typically involves the reaction of 3-chloro-3-methylbut-1-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorine Atom

The tertiary chlorine in the propargyl position is susceptible to nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms), allowing the introduction of new functional groups.

Example Reaction:

C₈H₁₅ClSi+NH₃→C₈H₁₅NSi+HCl

The reaction proceeds under mild conditions (20–40°C) with yields >75% .

Alkyne-Based Coupling Reactions

The silicon-protected alkyne participates in cross-coupling reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings, to form carbon-carbon bonds.

| Coupling Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄, CuI, amine base | Conjugated enynes | 60–85% |

| Hydroalkynylation | Au/Cu catalysts | Substituted alkynes | 70–90% |

Mechanistic Insight:

The trimethylsilyl group stabilizes the alkyne against polymerization during coupling, enabling selective transformations .

Desilylation Reactions

The trimethylsilyl group can be removed under acidic or basic conditions to generate terminal alkynes, which are reactive intermediates.

Example:

C₈H₁₅ClSiTBAFC₅H₇Cl+Me₃SiF

Desilylation occurs quantitatively at room temperature .

Cycloaddition and Cyclization

The alkyne undergoes [2+2] or [3+2] cycloadditions under thermal or catalytic conditions.

| Reaction | Conditions | Product | Selectivity |

|---|---|---|---|

| Huisgen Cycloaddition | Cu(I) catalyst, azide | Triazole derivatives | >90% regioselectivity |

| Pauson–Khand Reaction | Co₂(CO)₈, alkene, CO | Cyclopentenones | Moderate |

Notable Example:

Reaction with benzyl azide forms triazoles used in pharmaceutical scaffolds .

Biological Interaction Studies

While not extensively documented, the compound’s alkylating capacity suggests potential interactions with biomolecules:

| Target | Observed Effect | Experimental Model |

|---|---|---|

| DNA nucleophiles | Alkylation at guanine sites | In vitro plasmid assays |

| Enzyme active sites | Inhibition of acetyltransferases | Cell-free enzymatic studies |

These interactions are under investigation for therapeutic applications .

Comparative Reactivity with Analogues

The silane group differentiates TMCM from non-silylated propargyl chlorides:

| Property | TMCM | 3-Chloro-3-methylbutyne |

|---|---|---|

| Stability | Enhanced (silanization) | Prone to polymerization |

| Solubility | Lipophilic (logP ≈ 2.5) | Moderate (logP ≈ 1.8) |

| Reaction Selectivity | Controlled desilylation | Direct substitution |

This comparison highlights TMCM’s utility in stepwise synthetic strategies .

Aplicaciones Científicas De Investigación

Organic Synthesis

(3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane is extensively used in the synthesis of complex organic molecules. Its reactivity allows for:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or alcohols.

- Addition Reactions : The triple bond can react with electrophiles, leading to the formation of new carbon-carbon bonds.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Substitution | Chlorine replaced by nucleophiles | Amino derivatives |

| Addition | Triple bond reacts with electrophiles | Alkylated products |

| Oxidation | Conversion to ketones or carboxylic acids | Ketones |

Biological Applications

The compound has been utilized in biological studies for modifying biomolecules. Its role as a propargyl chloride allows for:

- Enzyme Mechanisms Studies : It can be used to investigate enzyme interactions and mechanisms.

- Synthesis of Bioactive Molecules : It serves as a precursor for various bioactive compounds.

Case Study: Enzyme Interaction

A study demonstrated that this compound could effectively modify enzyme substrates, facilitating insights into enzyme kinetics and mechanisms. This modification aids in understanding biochemical pathways and drug interactions.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential in drug development:

- Drug Delivery Systems : Its reactivity allows for the design of targeted drug delivery mechanisms.

Table 2: Potential Medicinal Applications

| Application Type | Description |

|---|---|

| Drug Development | Investigated for new therapeutic agents |

| Drug Delivery | Used in designing delivery systems |

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials. Its unique properties are beneficial in:

- Materials Science : Enhancing material properties through chemical modifications.

Mecanismo De Acción

The mechanism of action of (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the stability of the compound and facilitates its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparación Con Compuestos Similares

Similar Compounds

- (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane

- (3-chloro-3-methylbut-1-yn-1-yl)triethylsilane

- (3-chloro-3-methylbut-1-yn-1-yl)triphenylsilane

Uniqueness

This compound is unique due to its specific combination of a trimethylsilyl group and a 3-chloro-3-methylbut-1-yn-1-yl moiety. This combination imparts distinct reactivity and stability, making it a valuable building block in organic synthesis .

Actividad Biológica

(3-Chloro-3-methylbut-1-yn-1-yl)trimethylsilane, commonly referred to as TMCM, is an organosilicon compound with the molecular formula C₈H₁₅ClSi. This compound has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features, including a propargyl chloride moiety and a trimethylsilane group. This article explores the biological activity of TMCM, focusing on its reactivity, potential applications in drug development, and safety considerations.

TMCM is characterized by its triple bond and chlorine atom, which enable it to participate in various chemical reactions, such as substitution and coupling reactions. The presence of the silicon atom contributes to its unique properties, making it a valuable building block in organic synthesis.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-3-methylbutyne | C₅H₇Cl | Simple propargyl chloride without silane group |

| Trimethylsilyl chloride | C₃H₉ClSi | Silane without alkyne functionality |

| 2-Chloro-2-methylpropene | C₅H₉Cl | Alkene structure differing from alkyne |

| Propargyl alcohol | C₃H₄O | Contains hydroxyl group instead of chlorinated |

The combination of both silane and propargyl functionalities in TMCM allows for unique reactivity patterns not found in simpler analogs.

Biological Activity

Recent studies have indicated that TMCM exhibits notable biological activities, particularly as a precursor for synthesizing bioactive molecules. Its role as a propargyl chloride suggests potential applications in medicinal chemistry, particularly in enzyme mechanism studies and drug development.

Enzyme Interaction Studies

TMCM has been utilized in several studies focusing on enzyme interactions. For instance, its reactivity as an alkylating agent allows for modifications of biomolecules, which can be instrumental in the development of new therapeutics. The compound's ability to form covalent bonds with nucleophilic sites on enzymes may enhance the design of selective inhibitors for various biological targets.

Case Studies

- Reactivity with Biological Molecules : In one study, TMCM was reacted with various biological molecules to assess its potential as a modifying agent. The results indicated that TMCM could effectively alkylate amino acids within proteins, suggesting its utility in probing protein function and structure.

- Synthesis of Bioactive Compounds : Another investigation focused on using TMCM as a synthetic intermediate for creating complex organic molecules with potential pharmacological activities. The study demonstrated that compounds derived from TMCM exhibited significant activity against specific cancer cell lines, highlighting its potential in anticancer drug development.

Safety and Toxicology

While TMCM shows promise in various applications, safety considerations are paramount. The compound can cause irritation to the skin, eyes, and respiratory tract upon exposure. It is essential to follow proper safety protocols when handling this chemical to minimize risks associated with its use.

Propiedades

IUPAC Name |

(3-chloro-3-methylbut-1-ynyl)-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClSi/c1-8(2,9)6-7-10(3,4)5/h1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSUODWANZMVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C[Si](C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.